molecular formula C9H11NS B8765564 4-(Thiolan-2-yl)pyridine

4-(Thiolan-2-yl)pyridine

Cat. No.: B8765564
M. Wt: 165.26 g/mol
InChI Key: PTDLMLOSMYPGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Thiolan-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a thiolan (tetrahydrothiophene) moiety. For instance, thiolan-based substituents are known to influence lipophilicity, solubility, and binding interactions in biological systems .

Properties

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

4-(thiolan-2-yl)pyridine

InChI

InChI=1S/C9H11NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h3-6,9H,1-2,7H2

InChI Key

PTDLMLOSMYPGAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 4-(Thiolan-2-yl)pyridine with analogous compounds from the provided evidence, focusing on substituent effects, physicochemical properties, and bioactivity.

Substituent Effects on Physicochemical Properties

Key differences arise from the nature of substituents on the pyridine ring:

  • 4-(1-Aminoethyl)pyridine (): Features an aminoethyl group. Solvent-dependent electronic transitions were observed, with absorption maxima shifting in water versus the gas phase .
  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine derivatives (): Chloro and aryl substituents increase molecular weight (466–545 g/mol) and melting points (268–287°C). Nitro and bromo groups further enhance thermal stability .
  • Pyridin-2-one derivatives (): Hydroxy and acetylphenyl groups reduce melting points compared to halogenated analogs, likely due to hydrogen bonding and steric effects .

Table 1: Comparative Physicochemical Data

Compound Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound* Thiolan (tetrahydrothiophene) ~165 (estimated) Not reported S, N
4-(1-Aminoethyl)pyridine Aminoethyl 136.19 Not reported NH₂, N
2-Amino-4-(2-Cl-5-Ph-pyridin-3-yl) Chloro, aryl 466–545 268–287 Cl, N, Ph
Pyridin-2-one derivatives Acetylphenyl, dimethylamino ~350–400 180–220 C=O, N(CH₃)₂
Electronic and Spectroscopic Properties
  • 4-(1-Aminoethyl)pyridine: Exhibits strong absorption in UV-Vis spectra due to π→π* transitions, with solvent polarity affecting λmax (B3LYP and B3PW91 functionals show similar trends) .
  • Chloro-substituted pyridines (): IR spectra show C-Cl stretches at ~750 cm⁻¹, while ¹H NMR reveals aromatic proton shifts at δ 6.8–8.2 ppm .
  • Thiolan-substituted analogs : Expected to show S-C and S-H vibrational modes in IR (500–700 cm⁻¹) and deshielded pyridine protons in ¹H NMR (δ 7.5–8.5 ppm), though experimental data are absent in the evidence.

Table 2: Bioactivity Comparison

Compound Bioactivity Highlights Potential Applications
This compound* Hypothesized enzyme inhibition Drug design, catalysis
4-(1-Aminoethyl)pyridine Charge-transfer complexes Materials science, reagents
Chloro-aryl pyridines Antimicrobial (67–81% yield in synthesis) Antibacterial agents
Thiazolidin-4-ones Acetylcholinesterase inhibition Neurodegenerative therapeutics

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